molecular formula C16H14BrNO2 B4395744 N-[3-(allyloxy)phenyl]-4-bromobenzamide

N-[3-(allyloxy)phenyl]-4-bromobenzamide

Cat. No.: B4395744
M. Wt: 332.19 g/mol
InChI Key: PDFRDZJSFOTAES-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-4-bromobenzamide is a benzamide derivative featuring a bromine atom at the para position of the benzoyl group and an allyloxy substituent at the meta position of the aniline ring. For instance, the closely related compound N-[3-(allyloxy)phenyl]-4-methoxybenzamide (referred to as "compound 12" or "9029936" in studies) has demonstrated potent inhibition of Candida albicans filamentation and biofilm formation, key virulence factors in candidiasis .

Properties

IUPAC Name

4-bromo-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRDZJSFOTAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The substitution pattern on the benzamide scaffold significantly impacts biological activity:

  • Methoxy vs. Bromo Groups: The methoxy group in N-[3-(allyloxy)phenyl]-4-methoxybenzamide enhances antifungal activity by downregulating C. albicans virulence genes (e.g., SAP5, ECE1, ALS3) associated with filamentation . In contrast, bromine—a bulkier, electronegative substituent—may alter binding affinity through halogen bonding or steric hindrance. For example, 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (CAS 356541-68-9) exhibits a predicted pKa of 12.48 ± 0.70, suggesting reduced solubility compared to methoxy analogs .
  • Allyloxy vs. Other Ethers :
    The allyloxy group in the target compound may increase lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing membrane permeability and pharmacokinetics.

Physical and Structural Properties

Key data for selected analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity pKa (Predicted) Crystal Features Reference
N-[3-(allyloxy)phenyl]-4-methoxybenzamide 4-OCH₃, 3-allyloxy ~282* Inhibits C. albicans filamentation - -
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, 4-Br 396.23 Not reported - N–H···O hydrogen-bonded chains
3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 3-Br, 4-OCH₃, N-phenylamino 397.27 Not reported 12.48 ± 0.70 -
4-bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ ~291* Structural comparison to 4MNB - Two molecules per asymmetric unit

*Calculated based on molecular formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(allyloxy)phenyl]-4-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(allyloxy)phenyl]-4-bromobenzamide

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